An In-depth Technical Guide to the Synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Technical Guide to the Synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic building block in medicinal chemistry. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding. The synthesis is presented as a logical, multi-step process, beginning from the readily available 7H-pyrrolo[2,3-d]pyrimidin-4-one. Key transformations, including chlorination, N-tosylation, and regioselective iodination, are discussed in detail, supported by mechanistic insights and practical troubleshooting advice.
Introduction and Strategic Overview
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged core structure in modern drug discovery, forming the basis for numerous therapeutic agents, most notably Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[1][2][3] The title compound, 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, is a highly functionalized intermediate that enables diverse downstream modifications through cross-coupling reactions at the C4 (chloro) and C6 (iodo) positions.
The synthetic strategy detailed herein is a robust, three-step sequence designed for efficiency and control:
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Chlorination: Conversion of the C4-hydroxyl group of the pyrimidinone ring to a reactive chloro group.
-
N-Protection: Installation of a p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen (N7) to direct subsequent reactions and enhance stability.
-
Regioselective Iodination: Introduction of an iodine atom at the C6 position of the pyrrole ring, setting the stage for further diversification.
This guide will dissect each of these critical steps, emphasizing the chemical principles that govern the selection of reagents and conditions.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals a straightforward pathway from commercially available precursors. The C-I and N-S bonds are the most logical disconnections, leading back to the core intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Retrosynthetic pathway for the target compound.
Part I: Synthesis of the Core Intermediate: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
This section details the preparation of the key N-protected intermediate. The successful execution of these initial steps is paramount for the overall efficiency of the synthesis.
Step 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one
The conversion of the pyrimidin-4-one tautomer to the 4-chloro derivative is a foundational step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
Causality and Expertise: The C4 position of 7H-pyrrolo[2,3-d]pyrimidin-4-one is part of a vinylogous amide system, making it susceptible to reaction with dehydrating chlorinating agents like POCl₃. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. A common challenge is the hydrolysis of the product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, back to the starting material during aqueous workup.[4] The 4-chloro group is highly activated towards nucleophilic substitution and is sensitive to moisture.[4]
To mitigate this, two critical precautions are taken:
-
Removal of Excess POCl₃: Before quenching, excess POCl₃ is typically removed by distillation under reduced pressure. This minimizes the exothermic nature of the quench and reduces the formation of acidic byproducts that can promote hydrolysis.[4]
-
Controlled Quenching: The reaction mixture is added slowly to crushed ice (a "reverse quench") to manage the exotherm and keep the temperature low, thereby minimizing the rate of hydrolysis.[4] Neutralization is performed with a weak base like sodium bicarbonate to avoid base-catalyzed hydrolysis.[4]
Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
| Reagent/Solvent | Molar Eq. | MW | Amount |
| 7H-pyrrolo[2,3-d]pyrimidin-4-one | 1.0 | 135.13 g/mol | (Specify mass) |
| Phosphorus Oxychloride (POCl₃) | ~3.0 | 153.33 g/mol | (Specify volume) |
| Toluene | - | - | (Specify volume) |
| N,N-Diisopropylethylamine (DIPEA) | ~1.5 | 129.24 g/mol | (Specify volume) |
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) and toluene.
-
Add phosphorus oxychloride (~3.0 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-diisopropylethylamine (~1.5 eq) dropwise, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, warm the reaction mixture to 50-80 °C and stir until TLC analysis indicates complete consumption of the starting material.[4][5]
-
Cool the mixture to room temperature and remove excess POCl₃ under reduced pressure.
-
Carefully pour the cooled reaction residue onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture to pH 7-8 using a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: N-Tosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Protecting the pyrrole nitrogen is crucial for controlling the regioselectivity of the subsequent iodination. The tosyl group is an excellent choice as it is robust and strongly electron-withdrawing.
Causality and Expertise: The pyrrole ring is electron-rich and prone to polymerization or undesired side reactions under electrophilic or acidic conditions.[6][7] Installing an electron-withdrawing tosyl group on the nitrogen atom serves two primary functions:
-
Protection: It prevents unwanted reactions at the N7 position.
-
Electronic Deactivation: It reduces the electron density of the pyrrole ring, tempering its reactivity and allowing for more controlled electrophilic substitution. This deactivation favors substitution at the C6 position over the C5 position.
The reaction is typically carried out under basic conditions to deprotonate the pyrrole nitrogen, forming a nucleophilic anion that attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).
Experimental Protocol: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
| Reagent/Solvent | Molar Eq. | MW | Amount |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 1.0 | 153.58 g/mol | (Specify mass) |
| p-Toluenesulfonyl chloride (TsCl) | ~1.05 | 190.65 g/mol | (Specify mass) |
| Triethylamine (Et₃N) | ~3.0 | 101.19 g/mol | (Specify volume) |
| 4-Dimethylaminopyridine (DMAP) | ~0.1 | 122.17 g/mol | (Specify mass) |
| Dichloromethane (DCM) | - | - | (Specify volume) |
Procedure: [8]
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in dichloromethane in a suitable reaction flask.
-
Add triethylamine (~3.0 eq) and a catalytic amount of DMAP (~0.1 eq). Stir until all solids dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (~1.05 eq) portion-wise or as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water (3x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, is often obtained in high purity and can be used in the next step without further purification. A typical yield is around 97%.[8]
Part II: Regioselective C6-Iodination
With the N-tosylated intermediate in hand, the final functionalization is the selective introduction of iodine at the C6 position.
Causality and Expertise: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent.[9][10] The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-withdrawing tosyl group at N7 directs the substitution to the C6 position. While C5 is also a potential site, the steric hindrance and electronic effects favor iodination at C6. The reaction is typically performed in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure solubility of the starting materials and facilitate the reaction.
Experimental Protocol: Synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
| Reagent/Solvent | Molar Eq. | MW | Amount |
| 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 1.0 | 307.76 g/mol | (Specify mass) |
| N-Iodosuccinimide (NIS) | ~1.1 | 224.98 g/mol | (Specify mass) |
| Anhydrous DMF | - | - | (Specify volume) |
Procedure: (Adapted from a similar iodination[11])
-
In a dry reaction flask, dissolve 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF.
-
Add N-iodosuccinimide (~1.1 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and stir.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then a minimal amount of cold ether or hexane to remove succinimide byproduct.
-
Dry the solid under vacuum to yield the final product, 4-chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. The product can be further purified by recrystallization if necessary.
Overall Synthesis Workflow and Data
The complete synthetic pathway is summarized below, providing a clear visual guide from the starting material to the final product.
Caption: Complete workflow for the synthesis of the target compound.
Summary of Key Data
| Compound | Formula | MW ( g/mol ) | Typical Yield | Appearance |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C₆H₄ClN₃ | 153.58 | ~80%[2] | White Solid |
| 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | C₁₃H₁₀ClN₃O₂S | 307.76 | >95%[8] | White Solid |
| 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | C₁₃H₉ClIN₃O₂S | 433.65 | >75% | Off-white Solid |
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
p-Toluenesulfonyl chloride (TsCl): A lachrymator and corrosive. Avoid inhalation of dust and contact with skin.
-
N-Iodosuccinimide (NIS): A mild oxidant and irritant. Avoid contact with skin and eyes. Store protected from light.
-
Solvents (DCM, Toluene, DMF): Handle in a fume hood. DMF is a reproductive toxin. Consult Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This guide outlines a reliable and well-documented synthetic route to 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. By understanding the rationale behind each step—from the hydrolytic sensitivity of the chlorination product to the directing effects of the tosyl protecting group—researchers can confidently and safely execute this synthesis. The resulting compound is a valuable and versatile intermediate, poised for the development of novel therapeutics in the field of kinase inhibition and beyond.
References
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Tomek, P., et al. (2020). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Nucleosides, Nucleotides & Nucleic Acids, 39(5), 671-687. Available from: [Link]
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PubMed. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Available from: [Link]
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Ghavre, M., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. Available from: [Link]
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ACS Publications. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Available from: [Link]
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ResearchGate. Synthesis of fleximer analogues of 7-deazapurine bases. Reaction.... Available from: [Link]
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ResearchGate. 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines. Available from: [Link]
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Wikipedia. N-Iodosuccinimide. Available from: [Link]
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Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). Available from: [Link]
- Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
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National Institutes of Health (NIH). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]
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Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]
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ResearchGate. Effect of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on cell viability.... Available from: [Link]
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